5-(Benzyloxy)indoline
Overview
Description
5-(Benzyloxy)indoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound consists of an indoline core with a benzyloxy group attached to the fifth position of the indoline ring.
Scientific Research Applications
5-(Benzyloxy)indoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound and its derivatives are studied for their potential biological activities. These compounds have shown promise in various assays for antiviral, anticancer, and antimicrobial activities .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other bioactive compounds. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Safety and Hazards
Future Directions
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives are being studied to support the addition of the indoline component to the toolbox of medicinal chemists .
Mechanism of Action
Target of Action
5-(Benzyloxy)indoline, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . These biochemical pathways can have a significant impact on the body’s immune and metabolic status .
Pharmacokinetics
The pharmacokinetics of indole derivatives can greatly influence their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota, such as those caused by diet or disease, can therefore affect the production and action of these compounds .
Biochemical Analysis
Biochemical Properties
5-(Benzyloxy)indoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . Additionally, it is involved in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions . The compound also participates in metal-free Friedel-Crafts alkylation reactions and the preparation of protein kinase inhibitors . These interactions highlight the versatility of this compound in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit antiproliferative effects on cancer cells, such as HL-60 cervical carcinoma and HeLaS3 cells . These effects are mediated through the compound’s ability to interact with multiple receptors and signaling molecules, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole nucleus allows it to bind with high affinity to various receptors, thereby influencing their activity . Additionally, this compound can inhibit or activate specific enzymes, leading to downstream effects on cellular processes. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their stability under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, it may cause toxic or adverse effects, including potential damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving the cytochrome P450 enzyme system, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, enzymes involved in indole alkaloid biosynthesis, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm, while others, like S-adenosyl-L-methionine: 16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase, are found in chloroplasts . These localization patterns can influence the compound’s biochemical interactions and overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction from Indole: One common method to synthesize 5-(Benzyloxy)indoline is through the reduction of 5-(Benzyloxy)indole.
Intramolecular Amination: Another method involves the intramolecular amination of ortho-substituted arylamines.
Catalytic Synthesis: Catalytic methods, such as those using iridium or copper catalysts, can also be employed to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(Benzyloxy)indoline can undergo oxidation reactions to form corresponding indole derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Indole derivatives
Reduction: Reduced indoline derivatives
Substitution: Substituted indoline derivatives
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)indole: Similar in structure but lacks the reduced indoline core.
5-Hydroxyindole: Contains a hydroxyl group instead of a benzyloxy group.
5-Fluoroindole: Contains a fluorine atom instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)indoline is unique due to the presence of both the indoline core and the benzyloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The benzyloxy group enhances the compound’s reactivity and binding affinity, while the indoline core provides a versatile scaffold for further modifications .
Properties
IUPAC Name |
5-phenylmethoxy-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,10,16H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULNFPNWXCXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588624 | |
Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92818-36-5 | |
Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.